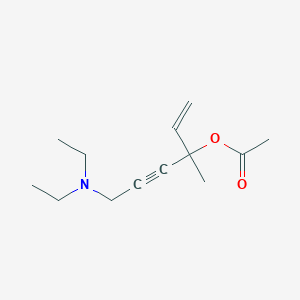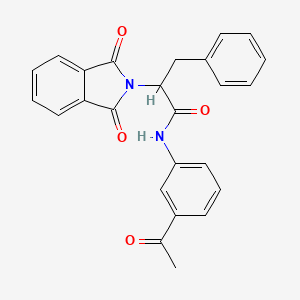
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate, also known as DMAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMAVA is a member of the alkyne family and is structurally similar to other compounds such as propargyl alcohol and propargylamine. The compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate is not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate are not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of various compounds, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
Direcciones Futuras
For the study of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate include further investigation of its potential as a building block for the synthesis of various compounds. It also includes further investigation of its potential as a fluorescent probe for the detection of metal ions and its potential as a photosensitizer in photodynamic therapy. Further studies are needed to understand the mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate involves the reaction of 4-(diethylamino)-1-methyl-2-butyn-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is purified using chromatography. The yield of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate obtained from this method is high, making it a suitable method for large-scale production.
Aplicaciones Científicas De Investigación
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied extensively for its potential applications in different fields of scientific research. In the field of chemistry, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been used as a building block for the synthesis of various compounds. It has been used to synthesize new derivatives of pyridine, pyrimidine, and quinoline, which have shown promising results in biological assays.
In the field of biology, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes that have shown potential as anticancer agents. 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
[6-(diethylamino)-3-methylhex-1-en-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFRNWTVQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)


![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
methanone](/img/structure/B5168266.png)
